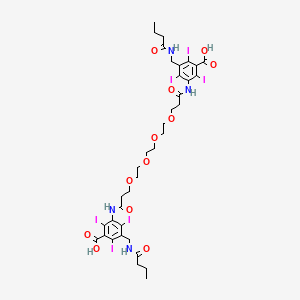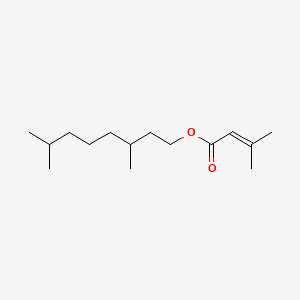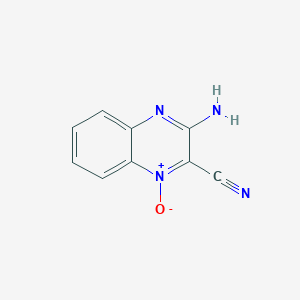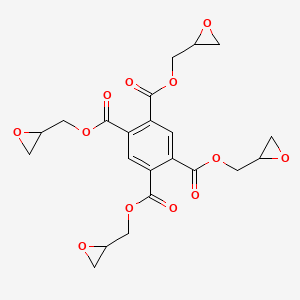
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate is a chemical compound with the molecular formula C22H22O12 and a molecular weight of 478.40288 g/mol . It is also known by its CAS number 7195-47-3 . This compound is characterized by the presence of four oxiranylmethyl groups attached to a benzene ring substituted with four carboxylate groups at the 1, 2, 4, and 5 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired product under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes . The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product . The final product is typically purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The oxiranylmethyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxiranylmethyl groups yields diols, while reduction of the carboxylate groups produces alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate involves its interaction with various molecular targets and pathways . The oxiranylmethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: This compound is structurally similar but lacks the oxiranylmethyl groups.
1,2,4,5-Tetrakis(bromomethyl)benzene: This compound has bromomethyl groups instead of oxiranylmethyl groups.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: This compound features carboxyphenyl groups instead of oxiranylmethyl groups.
Uniqueness
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate is unique due to the presence of oxiranylmethyl groups, which impart distinct reactivity and chemical properties . These groups enable the compound to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
7195-47-3 |
|---|---|
Molekularformel |
C22H22O12 |
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
tetrakis(oxiran-2-ylmethyl) benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C22H22O12/c23-19(31-7-11-3-27-11)15-1-16(20(24)32-8-12-4-28-12)18(22(26)34-10-14-6-30-14)2-17(15)21(25)33-9-13-5-29-13/h1-2,11-14H,3-10H2 |
InChI-Schlüssel |
IJTDINJRSNQFSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC(=O)C2=CC(=C(C=C2C(=O)OCC3CO3)C(=O)OCC4CO4)C(=O)OCC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



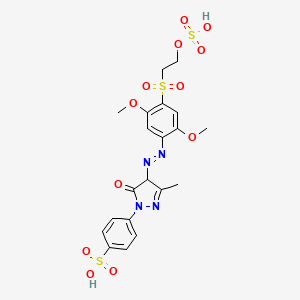

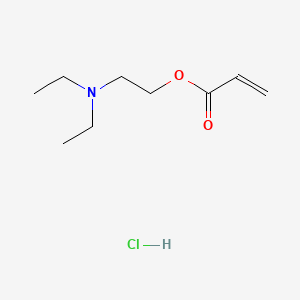
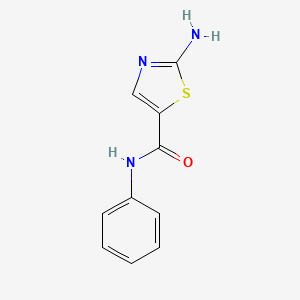
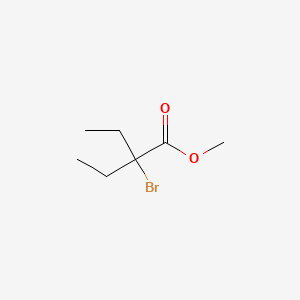
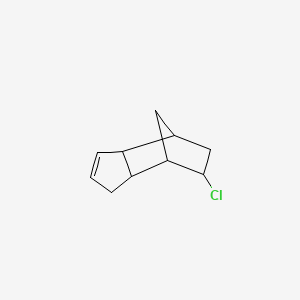
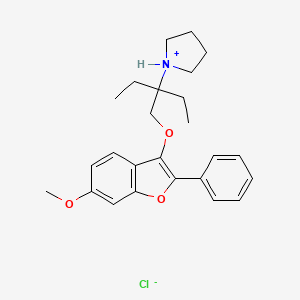
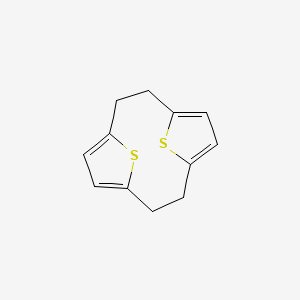

![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
